An In-depth Technical Guide to 3-Oxooctanoic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 3-Oxooctanoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxooctanoic acid, also known as 3-ketooctanoic acid, is a medium-chain oxo-fatty acid that plays a role as an intermediate in fatty acid biosynthesis and elongation. Its chemical structure, featuring both a carboxylic acid and a ketone functional group, imparts it with specific reactivity and metabolic significance. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of 3-oxooctanoic acid.
Chemical Structure and Identification
3-Oxooctanoic acid is a derivative of octanoic acid with a ketone group at the beta-position (carbon 3).
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IUPAC Name: 3-oxooctanoic acid[1]
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Synonyms: 3-ketooctanoic acid, β-oxocaprylic acid, β-ketooctanoic acid[1]
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Molecular Formula: C₈H₁₄O₃[2]
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InChI Key: FWNRRWJFOZIGQZ-UHFFFAOYSA-N[1]
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CAS Number: 13283-91-5[2]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 158.19 g/mol | [1] |
| Physical Description | Solid | [1] |
| Boiling Point | 275.6 °C at 760 mmHg | [2] |
| Density | 1.038 g/cm³ | [2] |
| Flash Point | 134.7 °C | [2] |
| Water Solubility (Predicted) | 3.56 g/L | |
| pKa (Strongest Acidic, Predicted) | 4.58 | |
| XLogP3 | 1.6 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 6 | [2] |
| Exact Mass | 158.094294304 Da | [1][2] |
Experimental Protocols
Synthesis of 3-Oxooctanoic Acid
Reaction: Hydrogenolysis of benzyl 3-oxooctanoate.
Reagents and Materials:
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Benzyl 3-oxooctanoate
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Palladium on carbon (Pd/C) catalyst (e.g., 10%)
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Solvent (e.g., ethanol, ethyl acetate)
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Hydrogen gas (H₂)
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Inert gas (e.g., nitrogen or argon)
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Reaction flask
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Hydrogenation apparatus (e.g., balloon hydrogenation or Parr hydrogenator)
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Filtration apparatus (e.g., Celite or filter paper)
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Rotary evaporator
Methodology:
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Dissolve benzyl 3-oxooctanoate in a suitable solvent in a reaction flask.
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Add a catalytic amount of Pd/C to the solution.
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Flush the reaction vessel with an inert gas to remove air.
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Introduce hydrogen gas and maintain a positive pressure.
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Stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, carefully vent the hydrogen and flush the vessel with an inert gas.
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Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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Wash the filter cake with the solvent.
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Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-oxooctanoic acid.
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Further purification can be achieved by recrystallization or chromatography if necessary.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 3-oxooctanoic acid, often after derivatization to increase volatility.
Objective: To identify and quantify 3-oxooctanoic acid in a sample.
Derivatization (Silylation):
To improve the chromatographic properties and mass spectral characteristics, 3-oxooctanoic acid can be derivatized to its trimethylsilyl (TMS) ester.
Reagents and Materials:
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Sample containing 3-oxooctanoic acid
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Internal standard (e.g., a deuterated fatty acid)
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Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)
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Solvent (e.g., pyridine, acetonitrile)
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GC-MS instrument with a suitable capillary column (e.g., HP-5MS)
Methodology:
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Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of solvent. Add the internal standard.
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Derivatization: Add an excess of the silylating agent to the sample solution. Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
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GC-MS Analysis:
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Injection: Inject an aliquot of the derivatized sample into the GC-MS.
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Gas Chromatography: Use a temperature program to separate the components. A typical program might start at a lower temperature, ramp up to a higher temperature, and then hold for a period. Helium is commonly used as the carrier gas.
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Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 50-500).
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Data Analysis:
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Identify the TMS-derivatized 3-oxooctanoic acid peak based on its retention time and the fragmentation pattern in its mass spectrum.
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Quantify the analyte by comparing the peak area of the analyte to that of the internal standard.
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Signaling Pathways and Biological Relevance
3-Oxooctanoic acid is an intermediate in the fatty acid elongation pathway, a crucial metabolic process for the synthesis of long-chain fatty acids.[1] This process occurs in the endoplasmic reticulum and mitochondria and involves a cycle of four enzymatic reactions.
The diagram below illustrates the specific step in the fatty acid elongation cycle where a C6 acyl-CoA (hexanoyl-CoA) is elongated to a C8 acyl-CoA (octanoyl-CoA), with 3-oxooctanoyl-CoA as a key intermediate.
Caption: Elongation of Hexanoyl-CoA to Octanoyl-CoA.
This cyclical process involves the condensation of an acyl-CoA with malonyl-CoA, followed by a reduction, dehydration, and a second reduction to yield an acyl-CoA that is two carbons longer. 3-Oxooctanoyl-CoA is the product of the initial condensation step in the elongation of a C6 fatty acid.
Conclusion
3-Oxooctanoic acid is a well-characterized intermediate in fatty acid metabolism. This guide has provided a detailed summary of its chemical and physical properties, structural information, and its role in the fatty acid elongation pathway. The provided experimental protocol outlines a general approach for its analysis. Further research into the specific enzymes that process 3-oxooctanoyl-CoA and the regulation of its metabolic flux could provide valuable insights for drug development, particularly in the context of metabolic disorders.
